REACTION_CXSMILES
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[CH3:1][C:2]1[NH:7][C:6](=O)[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:6]1[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=[C:2]([CH3:1])[N:7]=1
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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CC1=NC(=CC(N1)=O)C1=CC=CC=C1
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed under nitrogen for 20 h
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Duration
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20 h
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Type
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DISTILLATION
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Details
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The excess POCl3 was distilled off
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Type
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ADDITION
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Details
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the residue was diluted with ethyl acetate (500 ml)
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Type
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WASH
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Details
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washed with 10% solution of sodium bicarbonate (100 ml), water, brine
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified by chromatography (silica, 60-120 mesh)
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Type
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WASH
|
Details
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eluting with pet ether/ethyl acetate (9/1)
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Type
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CUSTOM
|
Details
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to afford 11 g (67%) of the
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Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1)C1=CC=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |